1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate
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Overview
Description
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with an o-tolyl group and a tetrahydropyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the o-tolyl group and the tetrahydropyridinyl moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-o-tolyl-thiourea: Shares structural similarities but differs in functional groups.
2-Fluoro-5-chlorobenzenesulfonyl fluoride: Another compound with distinct functional groups and applications.
Uniqueness
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
92123-96-1 |
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Molecular Formula |
C26H24N2O4-2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;oxalate |
InChI |
InChI=1S/C24H24N2.C2H2O4/c1-3-14-26-15-12-19(13-16-26)23-17-20-9-5-7-11-22(20)24(25-23)21-10-6-4-8-18(21)2;3-1(4)2(5)6/h3-12,17H,1,13-16H2,2H3;(H,3,4)(H,5,6)/p-2 |
InChI Key |
ZGLIZBIGMZHULB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCN(CC4)CC=C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
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